molecular formula C13H8Cl2N2O2S2 B14961566 N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzenesulfonamide

N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzenesulfonamide

Cat. No.: B14961566
M. Wt: 359.3 g/mol
InChI Key: DYUIWSCVMYBRRT-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with a suitable dichlorobenzene sulfonyl chloride under basic conditions. The reaction typically proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the benzothiazole ring . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

N-(1,3-Benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. The compound may also interact with other molecular targets, such as receptors or ion channels, to exert its effects .

Properties

Molecular Formula

C13H8Cl2N2O2S2

Molecular Weight

359.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C13H8Cl2N2O2S2/c14-8-5-6-9(15)12(7-8)21(18,19)17-13-16-10-3-1-2-4-11(10)20-13/h1-7H,(H,16,17)

InChI Key

DYUIWSCVMYBRRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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